3-bromo-7-chloro-1-benzothiophene
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Overview
Description
3-Bromo-7-chloro-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are sulfur-containing aromatic compounds known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of bromine and chlorine atoms in the benzothiophene ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7-chloro-1-benzothiophene can be achieved through several methods. One common approach involves the bromination and chlorination of benzothiophene derivatives. For instance, starting from thianaphthene, bromination using N-bromosuccinimide (NBS) and chlorination using appropriate chlorinating agents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Electrophilic Cyclization: It can be involved in electrophilic cyclization reactions to form complex polycyclic structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Chlorinating Agents: Used for chlorination.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Polycyclic Structures: Formed through electrophilic cyclization reactions.
Scientific Research Applications
3-Bromo-7-chloro-1-benzothiophene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antimicrobial activities.
Materials Science: It is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-bromo-7-chloro-1-benzothiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-benzothiophene: Lacks the chlorine atom, making it less reactive in certain chemical transformations.
7-Chloro-1-benzothiophene:
3-Bromo-7-methylbenzo[b]thiophene: Contains a methyl group instead of chlorine, altering its chemical properties and reactivity.
Uniqueness
3-Bromo-7-chloro-1-benzothiophene is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual substitution pattern allows for the synthesis of a wide range of derivatives with diverse applications in medicinal chemistry, materials science, and organic synthesis.
Properties
CAS No. |
1782425-22-2 |
---|---|
Molecular Formula |
C8H4BrClS |
Molecular Weight |
247.5 |
Purity |
95 |
Origin of Product |
United States |
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